[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid
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Overview
Description
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure through an ethenyl linkage. The unique structure of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid typically involves the reaction of 4-bromo-1,1’-biphenyl with a suitable boron reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where 4-bromo-1,1’-biphenyl is reacted with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Various biphenyl derivatives with different substituents depending on the coupling partner.
Scientific Research Applications
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
4-Biphenylboronic acid: Similar structure but lacks the ethenyl linkage.
Vinylboronic acid: Contains a vinyl group but lacks the biphenyl structure.
Uniqueness
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid is unique due to its combination of a biphenyl structure and an ethenyl linkage, which provides enhanced reactivity and versatility in coupling reactions compared to simpler boronic acids .
Properties
IUPAC Name |
2-(4-phenylphenyl)ethenylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGFVQIGQYKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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